Cas no 2098025-89-7 (6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)

6-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a carboxamide functional group at the 7-position and a methyl substituent at the 6-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in target interactions, while the carboxamide group offers versatility for further derivatization. The compound exhibits favorable stability and solubility profiles, facilitating its use in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active molecules. Its synthetic accessibility further underscores its utility in drug discovery pipelines.
6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure
2098025-89-7 structure
Product Name:6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS No:2098025-89-7
MF:C7H8N4O
MW:164.164620399475
CID:5724957
PubChem ID:121215156
Update Time:2025-05-26

6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • starbld0040232
    • AKOS026725740
    • 6-methyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide
    • 2098025-89-7
    • F2198-8042
    • 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
    • 1H-Imidazo[1,2-b]pyrazole-7-carboxamide, 6-methyl-
    • Inchi: 1S/C7H8N4O/c1-4-5(6(8)12)7-9-2-3-11(7)10-4/h2-3,10H,1H3,(H2,8,12)
    • InChI Key: FKLYHXBNABTAOW-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)NN2C=CN=C21)N

Computed Properties

  • Exact Mass: 164.06981089g/mol
  • Monoisotopic Mass: 164.06981089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.61±0.1 g/cm3(Predicted)
  • pka: 15.93±0.50(Predicted)

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Additional information on 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Introduction to 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2098025-89-7) and Its Emerging Applications in Chemical Biology

6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, identified by its CAS number 2098025-89-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of a carboxamide functional group at the 7-position introduces additional reactivity, making it a valuable building block for drug discovery and medicinal chemistry.

The imidazo[1,2-b]pyrazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Researchers have been exploring derivatives of this scaffold for their potential applications in treating a range of diseases, including cancer, inflammation, and infectious disorders. The 6-methyl substitution at the 6-position further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity towards biological targets.

In recent years, computational and experimental studies have highlighted the significance of 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide in developing novel therapeutic agents. Its structural features allow it to mimic natural products and bioactive molecules, making it an attractive candidate for structure-based drug design. The carboxamide group at the 7-position can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

One of the most compelling aspects of 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is its versatility in chemical modifications. Researchers have utilized this compound as a precursor for synthesizing more complex molecules with tailored biological activities. For instance, modifications at the 3-position or 5-position of the imidazopyrazole core have led to derivatives with enhanced potency and selectivity against specific enzymes or receptors.

The pharmacological profile of 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been investigated in several preclinical studies. These studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. The compound's ability to disrupt aberrant signaling networks makes it a promising candidate for therapeutic intervention in diseases such as cancer and autoimmune disorders.

Moreover, the synthesis of 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has been optimized using advanced synthetic methodologies. Techniques such as multicomponent reactions and transition-metal-catalyzed couplings have enabled efficient access to this compound and its derivatives. These synthetic advances have facilitated rapid screening of large libraries of analogs, accelerating the discovery process.

In conclusion, 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2098025-89-7) represents a significant advancement in chemical biology and drug discovery. Its unique structural features and potential biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide will undoubtedly play a crucial role in shaping the future of medicine.

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